(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound belonging to the class of diazinane derivatives This compound is characterized by its unique structural features, including a diazinane ring substituted with a 3,4-dimethylphenyl group and a 3-prop-2-ynoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process:
Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the diazinane ring. This can be achieved through the reaction of a diamine with a suitable carbonyl compound under acidic or basic conditions.
Substitution with 3,4-Dimethylphenyl Group: The diazinane ring is then subjected to electrophilic aromatic substitution to introduce the 3,4-dimethylphenyl group. This step often requires the use of a Lewis acid catalyst to facilitate the reaction.
Introduction of 3-Prop-2-ynoxyphenylmethylidene Group: The final step involves the condensation of the diazinane derivative with a 3-prop-2-ynoxybenzaldehyde derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the diazinane ring can yield partially or fully saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-ynoxy group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated diazinane derivatives.
Substitution: Formation of substituted diazinane derivatives with various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of novel therapeutic agents, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for the development of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: The compound can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its structural versatility.
Chemical Manufacturing: It can be employed as a building block in the production of various fine chemicals and specialty compounds.
Mechanism of Action
The mechanism of action of (5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazinane ring and phenyl substituents enable it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect. The prop-2-ynoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(3,4-dimethylphenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- (5Z)-1-(3,4-dimethylphenyl)-5-[(3-butoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Uniqueness
The uniqueness of (5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione lies in its prop-2-ynoxyphenylmethylidene group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold for the development of novel compounds with specific functions. Additionally, the presence of the prop-2-ynoxy group allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
(5Z)-1-(3,4-dimethylphenyl)-5-[(3-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-4-10-28-18-7-5-6-16(12-18)13-19-20(25)23-22(27)24(21(19)26)17-9-8-14(2)15(3)11-17/h1,5-9,11-13H,10H2,2-3H3,(H,23,25,27)/b19-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSLHMNRKBGNLE-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC#C)C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC#C)/C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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